Cas no 31570-97-5 (5-Hydroxyquinolin-2(1H)-one)

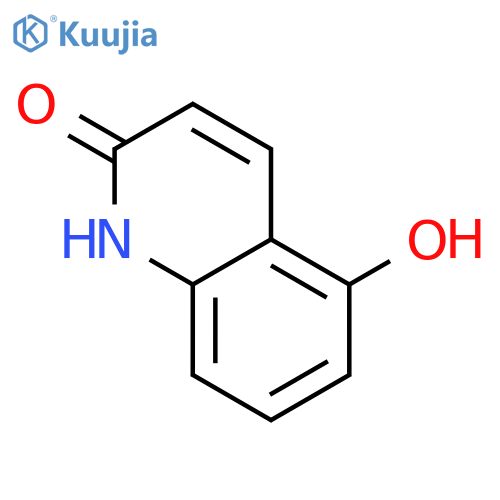

5-Hydroxyquinolin-2(1H)-one structure

商品名:5-Hydroxyquinolin-2(1H)-one

5-Hydroxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxyquinolin-2(1H)-one

- (2(1H)-Quinolinone,5-hydroxy-)

- 2(1H)-Quinolinone,5-hydroxy-

- 5-hydroxy-1H-quinolin-2-one

- 5-Hydroxy-2(1H)-quinilinone

- 5-HYDROXY-2(1H)-QUINOLINONE

- 5-hydroxy-2-quinolone

- 5-Hydroxycarbostyril

- hydroxyquinolinone

- NSC 134652

- DA-0923

- 5-Hydroxy-quinolin-2(1H)-one

- DTXSID40419213

- CHEBI:48995

- Q27121429

- 2(1H)-Quinolinone, 5-hydroxy-

- NSC134652

- 5-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE

- Z1198306810

- quinoline-2,5-diol

- MB02360

- SCHEMBL3874061

- XOXGLLQTNQBDKL-UHFFFAOYSA-N

- 5-hydroxyquinolone

- CS-W004487

- FT-0670096

- SY110039

- AKOS005072168

- EN300-170399

- J-517622

- MFCD02181132

- 5-oxidanyl-1H-quinolin-2-one

- 31570-97-5

- AM807161

- BCP24371

- NSC-134652

- A820913

- DA-06973

- DTXCID70370060

- 5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; 5-Hydroxyquinolin-2(1H)-one; NSC 134652

-

- MDL: MFCD02181132

- インチ: InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)

- InChIKey: XOXGLLQTNQBDKL-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2=C(C(O)=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 161.047678g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 161.047678g/mol

- 単一同位体質量: 161.047678g/mol

- 水素結合トポロジー分子極性表面積: 49.3Ų

- 重原子数: 12

- 複雑さ: 225

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.337±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: >300°C

- ふってん: 402.4°C at 760 mmHg

- フラッシュポイント: 197.2°C

- 屈折率: 1.639

- ようかいど: 微溶性(2.4 g/l)(25ºC)、

- PSA: 53.09000

- LogP: 1.23370

5-Hydroxyquinolin-2(1H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

5-Hydroxyquinolin-2(1H)-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

5-Hydroxyquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM124920-1g |

5-hydroxyquinolin-2(1H)-one |

31570-97-5 | 97% | 1g |

$290 | 2023-02-16 | |

| Enamine | EN300-170399-0.5g |

5-hydroxy-1,2-dihydroquinolin-2-one |

31570-97-5 | 95.0% | 0.5g |

$36.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1196819-1g |

5-Hydroxyquinolin-2(1H)-one |

31570-97-5 | 95% | 1g |

$450 | 2023-09-01 | |

| Enamine | EN300-170399-0.25g |

5-hydroxy-1,2-dihydroquinolin-2-one |

31570-97-5 | 95.0% | 0.25g |

$23.0 | 2025-03-21 | |

| Enamine | EN300-170399-10.0g |

5-hydroxy-1,2-dihydroquinolin-2-one |

31570-97-5 | 95.0% | 10.0g |

$370.0 | 2025-03-21 | |

| TRC | H953325-250 mg |

5-Hydroxyquinolin-2(1H)-one |

31570-97-5 | 250MG |

170.00 | 2021-08-04 | ||

| Chemenu | CM124920-10g |

5-hydroxyquinolin-2(1H)-one |

31570-97-5 | 97% | 10g |

$1421 | 2021-08-05 | |

| TRC | H953325-5g |

5-Hydroxyquinolin-2(1H)-one |

31570-97-5 | 5g |

$1212.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192683-10g |

5-Hydroxyquinolin-2(1H)-one |

31570-97-5 | 97% | 10g |

¥10170.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192683-50mg |

5-Hydroxyquinolin-2(1H)-one |

31570-97-5 | 97% | 50mg |

¥89.90 | 2023-09-02 |

5-Hydroxyquinolin-2(1H)-one 関連文献

-

Sebastian O. Simonetti,Enrique L. Larghi,Teodoro S. Kaufman Nat. Prod. Rep. 2016 33 1425

31570-97-5 (5-Hydroxyquinolin-2(1H)-one) 関連製品

- 87-17-2(Salicylanilide)

- 132-68-3(Naphthol AS-BO)

- 483-63-6(Crotamiton)

- 92-77-3(Naphtol AS)

- 120-37-6(3-Ethylamino-p-cresol)

- 160893-04-9(5-Methoxyquinolin-2(1H)-one)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)

- 526-18-1(osalmid)

- 86-95-3(2,4-Quinolinediol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31570-97-5)5-Hydroxyquinolin-2(1H)-one

清らかである:99%

はかる:5g

価格 ($):356.0